K114

Description

Historical Context and Initial Research Trajectories of K114

The development of this compound was driven by the need for more sensitive and specific tools to visualize amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides and are a key feature of Alzheimer's disease. eurekaselect.comingentaconnect.comnih.gov Early research focused on its potential as a positron emission tomography (PET) ligand for the in vivo detection of these plaques. eurekaselect.comingentaconnect.com Studies in transgenic mouse models of Alzheimer's disease demonstrated that systemically administered this compound could cross the blood-brain barrier and co-localize with amyloid plaques. eurekaselect.comingentaconnect.com This initial line of inquiry established this compound as a promising candidate for diagnostic imaging in neurodegenerative diseases.

Overview of this compound's Principal Applications in Protein Aggregation Studies

This compound's utility extends beyond simple detection. Its complex photophysical properties allow for the differentiation of various protein aggregate conformations. nih.govresearchgate.netacs.org The fluorescence emission of this compound is sensitive to its environment, including the pH of the binding pocket and the type of amyloid fibril it binds to. tocris.comnih.gov This has enabled researchers to distinguish between different types of protein deposits, such as those formed by amyloid-beta and tau proteins, both of which are implicated in Alzheimer's disease. ucl.ac.ukresearchgate.net

Furthermore, this compound has been employed to study the aggregation of other proteins involved in neurodegenerative disorders, including α-synuclein, which is associated with Parkinson's disease and other synucleinopathies. tocris.comnih.govfrontiersin.org Its ability to monitor fibril formation in real-time has made it a valuable tool in in vitro aggregation assays. nih.gov

Beyond its use in brain tissue, this compound has also found applications in detecting amyloid deposits in other tissues, such as in renal amyloidosis, and even in identifying semen-derived enhancer of virus infection (SEVI) fibrils. glpbio.comresearchgate.net

Broader Academic and Translational Relevance of this compound Research

The insights gained from using this compound have significant implications for both basic science and clinical applications. varbi.comacer.edu.aueupati.eu In academic research, this compound helps to unravel the fundamental mechanisms of protein misfolding and aggregation, processes that are central to a wide range of debilitating diseases. nih.govmdpi.com By allowing for the detailed characterization of different aggregate species, this compound contributes to a better understanding of their respective roles in disease progression. ucl.ac.uk

From a translational perspective, the ability to specifically label and differentiate protein aggregates opens up avenues for the development of novel diagnostic tools. j-alz.comleicabiosystems.commdpi.com For instance, this compound has been used to stain peripheral blood mononuclear cells to detect pathological amyloid, offering a potential avenue for early disease detection. j-alz.com Moreover, research has demonstrated that this compound can inhibit the aggregation of Aβ peptides and reduce amyloid plaque deposits in animal models, suggesting potential therapeutic applications. eurekaselect.comingentaconnect.com This dual role as both a diagnostic and a potential therapeutic agent underscores the broad relevance of this compound in the ongoing effort to combat neurodegenerative diseases. pasteur.frfrontiersin.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

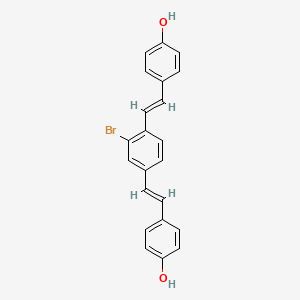

| Chemical Name | 4,4'-[(2-Bromo-1,4-phenylene)di-(1E)-2,1-ethenediyl]bisphenol | tocris.com |

| Alternate Names | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | scbt.com |

| CAS Number | 872201-12-2 | scbt.comtocris.com |

| Molecular Formula | C22H17BrO2 | scbt.comtocris.com |

| Molecular Weight | 393.27 g/mol | scbt.comtocris.com |

| Purity | ≥98% (HPLC) | scbt.comtocris.com |

Table 2: Photophysical Properties of this compound

| Condition | Excitation Maxima (λex) | Emission Maxima (λem) | Source |

| pH 8.5 | 370 nm | 450 nm | tocris.comcaymanchem.com |

| pH 10.5 | 395 nm | 520 nm | tocris.comcaymanchem.com |

Table 3: Key Research Findings with this compound

| Research Area | Finding | Implication | Source |

| Amyloid-Beta Aggregation | This compound inhibits Aβ aggregation in vitro and reduces amyloid plaque deposits in vivo in transgenic mice. | Potential therapeutic agent for Alzheimer's disease. | eurekaselect.comingentaconnect.com |

| Protein Aggregate Differentiation | The emission spectrum of this compound varies depending on the type of protein aggregate (e.g., Aβ vs. tau) and its conformation. | Enables the specific identification and characterization of different pathological protein deposits. | ucl.ac.uknih.govresearchgate.net |

| α-Synuclein Aggregation | This compound can be used to monitor the formation of α-synuclein fibrils. | Useful tool for studying Parkinson's disease and other synucleinopathies. | tocris.comnih.gov |

| Early Disease Detection | This compound staining of leukocytes shows distinct fluorescent signatures in patients with mild cognitive impairment and Alzheimer's disease. | Potential for a minimally invasive diagnostic test. | j-alz.com |

Propriétés

IUPAC Name |

4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPHQQMZTXMEGO-RJTULKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017556 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872201-12-2 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of K114's Interaction with Pathological Protein Aggregates

Principles of K114 Fluorescence Enhancement upon Amyloid Binding

This compound exhibits minimal fluorescence in aqueous solutions medchemexpress.comnih.govsigmaaldrich.com. This low fluorescence is attributed to self-quenching, potentially occurring in sedimentable aggregates or micelles formed by this compound molecules in buffer medchemexpress.comnih.govacs.org. Upon binding to amyloid fibrils, this compound undergoes a significant enhancement in fluorescence intensity, accompanied by shifts in its excitation and emission spectra medchemexpress.comnih.govacs.org. This spectral change, particularly the appearance of a peak at 520 nm upon excitation at 395 nm, is suggestive of the stabilization of a phenolate anion form of this compound when bound to the fibril nih.govacs.orgtocris.com. This stabilization is potentially mediated by hydrogen bonding within the binding pockets of the amyloid fibril, rather than simply an increase in the microenvironment's dielectric constant or dye immobilization nih.govacs.org.

Molecular Basis of this compound-Amyloid Fibril Interactions

This compound binds tightly to amyloid fibrils, but not to the corresponding monomeric proteins, indicating a specificity for the aggregated, cross-β sheet structure nih.govacs.org. The apparent affinity of this compound for amyloid-β (Aβ(1-40)) fibrils is in the nanomolar range, with a stoichiometry of approximately 2.2 moles of this compound per mole of Aβ(1-40) monomer nih.govacs.org.

Specificity of this compound Binding Sites on Amyloid Fibrils

Competition studies have provided insights into the specificity of this compound binding sites. These studies suggest that this compound shares a binding site with Congo Red on Aβ(1-40) fibrils nih.govacs.org. However, this compound does not appear to bind to the same sites as neutral benzothiazole (BTA-1), cationic thioflavin T, or hydrophobic molecules like (S)-naproxen and (R)-ibuprofen nih.govacs.org. This suggests that this compound's binding is influenced by specific structural features present in amyloid fibrils that are recognized by Congo Red analogues. This compound has been shown to bind to amyloid lesions formed by Aβ peptide, alpha-synuclein, and tau, recognizing the common amyloidogenic properties of these aggregates sigmaaldrich.comresearchgate.net.

Comparative Analysis of this compound Binding with Conventional Amyloid Dyes (e.g., Thioflavin T, Congo Red)

Congo Red and Thioflavin T (ThT) are classical amyloid dyes widely used for detecting amyloid inclusions nih.govresearchgate.net. While both this compound and Congo Red share a binding site on Aβ(1-40) fibrils, their binding characteristics and interactions with different amyloid types can differ nih.govacs.org. ThT, a cationic benzothiazole dye, also exhibits enhanced fluorescence upon binding to amyloid fibrils, a property used extensively for monitoring fibril formation in vitro sigmaaldrich.comnih.gov. However, studies have shown that this compound does not bind to the same sites on Aβ(1-40) fibrils as cationic ThT nih.govacs.org. Furthermore, this compound has demonstrated the ability to distinguish between different protein aggregates based on its photophysical behavior, a capability that may not be as pronounced with conventional dyes like Congo Red researchgate.netacs.org. For instance, this compound can stain both amyloid plaques and tau tangles, and modified this compound methods have shown colocalization with hyperphosphorylated tau, indicating its utility in detecting different pathological aggregates researchgate.neteco-vector.com.

Here is a comparative overview of this compound, Thioflavin T, and Congo Red based on their amyloid binding properties:

| Feature | This compound | Thioflavin T (ThT) | Congo Red (CR) |

| Chemical Class | Fluorescent Congo Red analogue medchemexpress.com | Benzothiazole dye nih.gov | Sulfonated bisdiazobenzene dye acs.org |

| Fluorescence in Buffer | Minimal (due to self-quenching) medchemexpress.comnih.govacs.org | Quenched in solution nih.gov | Minimal fluorescence, used for absorbance/birefringence nih.govuniver.kharkov.ua |

| Fluorescence upon Binding | Significant enhancement medchemexpress.comnih.govacs.org | Significant enhancement nih.gov | Induces birefringent metachromatic absorbance shift acs.org |

| Binding Site on Aβ(1-40) Fibrils | Shares site with Congo Red nih.govacs.org | Distinct from this compound/Congo Red site nih.govacs.org | Shares site with this compound nih.govacs.org |

| Binding to Monomers | Does not bind nih.govacs.org | Binds to pre-fibrillar structures nih.gov | Binds to pre-fibrillar structures nih.gov |

| Ability to Differentiate Aggregate Conformations | Can differentiate based on photophysical behavior researchgate.netacs.org | Primarily indicates presence of β-sheet structure nih.gov | Used for general amyloid detection nih.govresearchgate.net |

Structural Dynamics of this compound upon Fibril Interaction

Upon binding to amyloid fibrils, this compound's spectral properties change, suggesting alterations in its electronic state and potentially its conformation nih.govacs.org. The shift in excitation and emission spectra points towards a stabilization of the phenolate anion form of this compound within the fibril environment nih.govacs.org. This stabilization is likely facilitated by interactions, possibly hydrogen bonding, within the specific binding pockets on the fibril surface nih.govacs.org. While detailed high-resolution structural information of this compound bound to various amyloid polymorphs is still an area of ongoing research, the observed spectral changes provide indirect evidence of the dye's structural adaptation upon interaction with the highly ordered β-sheet structure of the fibrils. Computational approaches like molecular dynamics simulations are increasingly used to study the binding mechanisms and structural dynamics of ligands with amyloid fibrils, which could provide further insights into this compound's interaction at the molecular level frontiersin.orgjyi.org.

Influence of Microenvironmental Biorelevant Parameters on this compound Photophysical Behavior

The photophysical behavior of amyloid-bound this compound is significantly influenced by microenvironmental factors, particularly pH and excitation power researchgate.netacs.orgnih.gov. When bound to β-sheet-rich assemblies, the emission spectrum of this compound is more strongly governed by the local pH within the binding pockets than by the bulk pH of the surrounding medium researchgate.netacs.orgnih.gov. This is likely due to the ionization of the titratable phenol groups on the this compound molecule, which is sensitive to the local electrostatic environment provided by the fibril researchgate.netacs.orgnih.gov.

Furthermore, exposure to high excitation power can lead to unexpected photophysical changes, including a permanent increase in fluorescence intensity and a spectral blue-shift researchgate.netacs.orgnih.gov. These light-induced fluorescence changes are complex and depend on factors such as laser power, exposure time, pH, and the specific type of amyloid examined researchgate.netacs.orgnih.gov. These phenomena have been observed in both in vitro amyloid preparations (like silk fibers) and in Alzheimer's brain sections, suggesting they are a general characteristic of this compound when bound to tightly aggregated macromolecules researchgate.netacs.orgnih.gov. Potential mechanisms for these light-induced changes are discussed, likely involving photoinduced electron transfer researchgate.netacs.orgnih.gov. The sensitivity of this compound's fluorescence to these microenvironmental parameters highlights its potential not only for detecting amyloid but also for providing insights into the local environment within protein aggregates.

Advanced Research Applications of K114 in Neurodegenerative Disease Modeling and Diagnostics

In Vitro Methodologies for Amyloidogenic Protein Aggregation Analysis using K114

In vitro studies extensively utilize this compound to monitor and analyze the aggregation of key proteins implicated in neurodegenerative disorders, such as amyloid-beta (Aβ), alpha-synuclein (αS), and tau. tocris.comnih.gov this compound's fluorescence changes upon binding to the cross-β-sheet structure characteristic of amyloid fibrils provide a quantitative means to assess aggregation. nih.govresearchgate.netacs.org

Detection and Characterization of Amyloid-Beta (Aβ) Fibrils

This compound is a potent amyloid fibril-specific fluorescent probe, effectively used for the detection of Aβ fibrils. tocris.com It exhibits minimal fluorescence in aqueous solutions but fluoresces brightly in the presence of Aβ (1-40) in situ. tocris.com The fluorescence of this compound is pH-dependent, with different excitation and emission maxima observed at varying pH levels. For instance, excitation and emission maxima are 370 nm and 450 nm, respectively, at pH 8.5, while they shift to 395 nm and 520 nm at pH 10.5. tocris.com Studies have demonstrated that this compound strongly blocks Aβ peptide aggregation in vitro in amyloid plaques from AD/transgenic mouse brains. nih.goveurekaselect.comingentaconnect.comresearchgate.net While this compound fluorescence is significantly enhanced in the presence of Aβ42 fibrils, the emission spectra are not red-shifted relative to this compound in buffer at acidic or neutral pH. nih.govplos.org However, at alkaline pH (e.g., pH 10.5), this compound can exhibit varying emission spectra even within a single plaque, likely reflecting different configurations of beta-amyloid assembly. plos.org

Assessment of Alpha-Synuclein (αS) Aggregation

This compound is also employed to quantify the degree of amyloid formation by α-synuclein, a key protein in Parkinson's disease and other synucleinopathies. nih.govnih.govjneurosci.org Amyloid-type aggregates of α-synuclein, characteristic of Lewy bodies, can be assessed using this compound fluorescence. nih.govjneurosci.org In vitro aggregation assays involving α-synuclein utilize this compound fluorometry to monitor the formation of amyloid structures. jneurosci.orgbiorxiv.orgoup.com For example, studies have shown that incubating α-synuclein under specific conditions leads to the formation of fibrillar structures, as measured by an increase in this compound fluorescence. nih.gov this compound fluorometry has been used to compare the aggregation kinetics and amyloid formation of full-length αS and its truncated forms. nih.gov While some truncated forms may aggregate faster, they might not form amyloid structures as robustly as full-length αS in isolation, potentially interacting differently with amyloid binding dyes like this compound and Thioflavin T. nih.gov It is noted that in the presence of liposomes, a time-dependent increase of this compound fluorescence was not observed for α-synuclein, possibly due to liposomes sequestering the dye, which can mask amyloid formation in the presence of membranes. nih.govjneurosci.org

Investigation of Tau Protein Aggregates and Neurofibrillary Tangles

Tau protein aggregation and the formation of neurofibrillary tangles are hallmarks of Alzheimer's disease and other tauopathies. eurekaselect.comingentaconnect.comresearchgate.net this compound is a valuable tool for investigating tau aggregates. tocris.comnih.gov Similar to its application with Aβ and αS, this compound fluoresces brightly in the presence of tau in situ. tocris.com this compound fluorometry, alongside Thioflavin T, is used to measure amyloid formation for proteins like tau. frontiersin.org Studies assessing the amyloid formation of different tau protein fragments have utilized this compound, showing variable but detectable amyloid formation depending on the fragment. frontiersin.org Modified this compound methods have been developed to improve the staining of neurofibrillary tangles in human brain tissue, demonstrating significant colocalization with hyperphosphorylated tau. benthamscience.com Spectral confocal microscopy using this compound has allowed for improved detection and differentiation of protein aggregates, including tau tangles, in human AD brain samples, leveraging the complex photophysical behavior of amyloid-bound this compound. researchgate.netacs.org

Monitoring Aggregation Kinetics and Inhibition Studies

This compound is widely used to monitor the kinetics of protein aggregation in vitro. nih.govresearchgate.net By measuring the increase in this compound fluorescence over time as amyloid fibrils form, researchers can quantitatively track the aggregation process. This is particularly useful in studies investigating factors that influence aggregation rates or the efficacy of potential aggregation inhibitors. umich.edu this compound has a different binding site to amyloid fibers compared to Thioflavin T, which is advantageous in inhibition studies to avoid false positives where an inhibitor might displace the dye without preventing aggregation. researchgate.net Furthermore, this compound itself has been shown to inhibit fiber formation, although this property might pose challenges for time-resolved studies. researchgate.net Studies have demonstrated this compound's potential to disrupt or inhibit the aggregation of Aβ peptide. nih.goveurekaselect.comingentaconnect.comresearchgate.net

Application in Cellular Models for Proteopathic Aggregate Detection

This compound is applied in cellular models to detect proteopathic aggregates. researchgate.net In cell-based assays, this compound staining is used to identify and visualize amyloidogenic aggregates within cells. nih.govresearchgate.netresearchgate.net For example, in reporter cell lines expressing aggregation-prone proteins like tau, this compound staining can confirm that the observed intracellular inclusions are indeed amyloidogenic and share structural characteristics with pathological fibrils. nih.govresearchgate.netresearchgate.net Colocalization studies using this compound and antibodies against specific protein aggregates, such as hyperphosphorylated tau or amyloid-beta, are performed in cellular models to validate the nature of the detected aggregates. researchgate.netbenthamscience.com This application is crucial for studying the cellular mechanisms of protein aggregation and for screening potential therapeutic compounds that aim to reduce intracellular aggregate burden.

In Vivo Imaging and Detection of Amyloid Pathology with this compound in Preclinical Models

Beyond in vitro applications, this compound has been explored for in vivo imaging and detection of amyloid pathology, particularly in preclinical animal models of neurodegenerative diseases. nih.goveurekaselect.comingentaconnect.comresearchgate.net this compound was initially developed as a potential positron emission tomography (PET) ligand for the in vivo detection of amyloid plaques. nih.goveurekaselect.comingentaconnect.comresearchgate.net Studies using transgenic mouse models of Alzheimer's disease have shown that systemically administered this compound is capable of crossing the blood-brain barrier and colocalizing with amyloid plaques. nih.goveurekaselect.comingentaconnect.comresearchgate.net This suggests its potential as an imaging agent for visualizing amyloid deposits in living subjects. In vivo studies have also demonstrated that systemic treatment with this compound was effective in significantly reducing the deposits of amyloid plaques in the brains of living transgenic AD mice. nih.goveurekaselect.comingentaconnect.comresearchgate.net While primarily discussed in the context of amyloid plaques, the ability of some amyloid-binding dyes to label brain amyloids in live animals highlights the broader potential for compounds like this compound in in vivo diagnostics and research. nih.gov Research also indicates that this compound can be used to label amyloid plaques in rodent brains for histological examination. benthamscience.com

Cerebral Amyloid Plaque Localization in Transgenic Animal Models

Transgenic animal models, particularly mice engineered to express human amyloid-beta (Aβ) peptides, are crucial tools for studying the pathogenesis of Alzheimer's disease and evaluating potential therapeutic interventions. This compound has been effectively utilized in these models for the localization and quantification of cerebral amyloid plaques. Systemic administration of this compound in AD/transgenic mouse models has shown its capability to cross the blood-brain barrier (BBB) and colocalize with amyloid plaques. nih.govresearchgate.net Studies have demonstrated that this compound can strongly block Aβ aggregation in vitro and significantly reduce the deposits of amyloid plaques in the brains of living transgenic AD mice following systemic treatment. nih.govresearchgate.net This colocalization and reduction capability highlight this compound's potential as a tool for both visualizing amyloid pathology and assessing the efficacy of anti-aggregation strategies in preclinical models. Modified methods using this compound staining have also been performed to confirm the presence of amyloid plaques in the brains of transgenic rat models. fda.gov

Blood-Brain Barrier Permeability and Biodistribution Studies of this compound

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential as a diagnostic or therapeutic agent for central nervous system (CNS) disorders. Research indicates that this compound can cross the BBB in transgenic mouse models of AD. nih.govresearchgate.net This permeability is essential for this compound to reach amyloid deposits within the brain parenchyma and exert its effects or be detected by imaging modalities. While specific detailed biodistribution data for this compound itself were not extensively detailed in the search results beyond its BBB permeability and colocalization with plaques, studies on other compounds designed for brain targeting in the context of neurodegenerative diseases emphasize the importance of evaluating biodistribution in various organs to understand potential off-target effects and optimize delivery. nih.govplos.org The demonstration of this compound crossing the BBB in AD model mice underscores its utility in in vivo studies of brain amyloidosis. nih.govresearchgate.net

Differentiation of Amyloid and Tau Pathologies in Brain Tissue

Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by the presence of aggregated proteins, primarily amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Distinguishing between these pathologies is crucial for accurate diagnosis and understanding disease progression. This compound, initially recognized for its amyloid-binding properties, has also shown utility in the context of tau pathology. Studies have indicated that this compound can recognize amyloid lesions and has properties that allow for the quantitative monitoring of amyloid fibrils assembled from amyloid-beta peptide and tau. researchgate.netnih.gov Furthermore, research using modified this compound methods has shown colocalization with hyperphosphorylated tau in tangles in human brain tissue, suggesting its potential in labeling both amyloid plaques and tau tangles. cardiosomatics.ru The complex photophysical properties of this compound, which are influenced by factors such as local pH and excitation power, can be exploited using techniques like spectral confocal microscopy for improved detection and differentiation of protein aggregates, including both amyloid and tau. acs.orgnih.gov

| Pathology Type | This compound Binding Affinity | Detection Method | Reference |

| Amyloid Plaques | High | Fluorescence Microscopy, Confocal Microscopy, Modified Staining | researchgate.netnih.govcardiosomatics.rurndsystems.comtocris.com |

| Tau Tangles | Binds | Fluorescence Microscopy, Confocal Microscopy, Modified Staining | researchgate.netnih.govcardiosomatics.rurndsystems.comtocris.com |

| Alpha-synuclein Fibrils | Binds | Fluorescence Microscopy, Confocal Microscopy | researchgate.netrndsystems.comtocris.com |

Non-Invasive Imaging Approaches for Amyloid Formation

Non-invasive imaging techniques are invaluable for studying the progression of amyloid formation in living subjects. This compound's fluorescent properties make it a suitable candidate for such applications, particularly in research settings utilizing optical imaging modalities. This compound is a fluorescent dye that shows enhanced fluorescence upon binding to amyloid species. nih.gov This characteristic allows for the visualization of amyloid aggregates. Studies have used this compound staining to confirm the amyloid nature of aggregates observed in cell cultures using fluorescence lifetime imaging, a technique that can be applied non-invasively. nih.gov While the direct application of this compound as a non-invasive imaging agent in living animals or humans through techniques like PET was initially explored, its primary utility highlighted in the search results for imaging amyloid formation appears to be in the context of ex vivo tissue analysis or in vitro cell models using fluorescence microscopy techniques, which can inform the development of non-invasive methods. nih.govresearchgate.netrndsystems.comtocris.comnih.gov Other fluorescent probes and techniques, such as two-photon fluorescence microscopy and curcumin-based methods, are also being investigated for non-invasive amyloid imaging in animal models and potentially in humans. mdpi.comjci.org

Diagnostic and Differentiating Capabilities of this compound for Systemic Amyloidoses

Systemic amyloidoses are a group of disorders characterized by the deposition of insoluble protein fibrils in various organs and tissues throughout the body. Accurate diagnosis and differentiation of the specific type of amyloid protein are crucial for appropriate patient management. While Congo Red staining with polarized light microscopy is considered the gold standard for identifying amyloid deposits in tissue biopsies, there is a need for improved methods for subtyping and differentiation. aasld.org this compound, as a fluorescent compound that binds to amyloid fibrils, has been explored for its potential in this area. Derivatives of Congo Red, including this compound, have been used to detect and potentially differentiate various types of amyloid inclusions in situ. researchgate.netresearchgate.netresearchgate.net The ability of this compound to bind to different amyloid aggregates, including those formed by amyloid-beta, alpha-synuclein, and tau, suggests its potential utility in identifying amyloid deposits in systemic amyloidoses. researchgate.netrndsystems.comtocris.com Further research into the specific binding characteristics and spectral properties of this compound in the presence of different amyloid fibril types found in systemic amyloidoses could elucidate its full diagnostic and differentiating capabilities.

K114's Role in Modulating Protein Aggregation and Associated Biological Processes

Inhibition of Amyloid-Beta Aggregation by K114 In Vitro and In Vivo

Research indicates that this compound possesses the capability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease. Studies conducted in vitro have demonstrated that this compound strongly blocks the aggregation of Aβ peptide found in the amyloid plaques of AD/transgenic mouse brain. researchgate.neteurekaselect.com Furthermore, this compound has been shown to disaggregate pre-formed Aβ fibrils and reduce Aβ-induced neurotoxicity in laboratory settings. citeab.com

The inhibitory effects of this compound on Aβ aggregation have also been observed in vivo. Systemic treatment with this compound in living transgenic AD mice was effective in significantly reducing the deposits of amyloid plaques in their brains. researchgate.neteurekaselect.com this compound has been shown to cross the blood-brain barrier (BBB) and colocalize with amyloid plaques in AD/transgenic mouse models. researchgate.netnih.gov This reduction in amyloid aggregates is associated with potential therapeutic benefits, including improvements in cognitive deficits in AD mouse models. citeab.com

Attenuation of Amyloid-Associated Neuroinflammatory Responses

Beyond its direct effects on amyloid aggregation, this compound has also been investigated for its impact on the neuroinflammatory responses associated with amyloid pathology. Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a significant contributor to the progression of neurodegenerative diseases. researchgate.netbmbreports.org

Studies have shown that this compound attenuates neuroinflammation in models of Alzheimer's disease. citeab.com Specifically, this compound has been found to significantly inhibit plaque-associated astrocytic activation, as revealed by GFAP immunohistochemistry, suggesting possible anti-inflammatory properties. researchgate.neteurekaselect.com Research also indicates that this compound treatment leads to reduced microglial activation and decreased levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are typically elevated in response to amyloid aggregation. citeab.com This suppression of neuroinflammation by this compound contributes to the reduction of Aβ-induced neurotoxicity and potential improvements in cognitive function observed in AD models. citeab.com

Research on this compound as a Detector of Cationic Amyloid Fibrils (e.g., SEVI)

This compound is recognized for its utility as a detector and stain for amyloid fibrils. glpbio.comeurekaselect.com It is a fluorescent compound that binds tightly to amyloid fibrils with an EC50 in the range of 20-30 nM. glpbio.comtargetmol.commedchemexpress.commedchemexpress.com This binding characteristic, coupled with its fluorescence properties, makes it valuable in various detection assays, including thioflavin-based assays. eurekaselect.com

Investigation of K114 in Other Biological Systems

K114 as a Component in Series of Cholinesterase Reactivators

This compound is part of a series of bisquaternary symmetric pyridinium aldoximes characterized by the inclusion of a xylene linker in their structure. frontiersin.orgresearchgate.netnih.gov These compounds, including K106-K114, have been synthesized and evaluated for their potential as cholinesterase reactivators, particularly in the context of organophosphorus compound poisoning. researchgate.netnih.govtandfonline.com Organophosphorus compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. tandfonline.com Reactivators aim to restore the function of inhibited AChE. tandfonline.com

Studies have assessed the in vitro reactivation potency of these xylene-linked oximes against cyclosarin-inhibited AChE. tandfonline.com While some compounds in the series, such as K107 and K108, demonstrated promising reactivation potency, this compound showed more limited efficacy in reactivating cyclosarin-inhibited AChE at a concentration of 10-5 M, achieving up to 10% reactivation. tandfonline.com This places this compound among compounds with lower reactivation efficacy compared to others in the series that reached over 15% reactivation at the same concentration. tandfonline.com

It is also noted that oximes, in addition to their reactivating properties, can also exhibit inhibitory effects on cholinesterase. researchgate.net The xylene-linked oximes, including this compound, have shown stronger AChE inhibition in vitro compared to other experimental oximes like K027 and K048. frontiersin.orgresearchgate.net

DNA Interaction Mechanisms of this compound Analogs

The series of symmetrical bisquaternary xylene-linked compounds, K106-K114, have been investigated for their interaction with calf thymus DNA (ctDNA). nih.govdntb.gov.ua Various spectroscopic and electrophoretic methods, including UV-Vis, fluorescence, circular dichroism (CD), linear dichroism (LD) spectrometry, and viscometric methods, have been employed to study these interactions. nih.gov

These studies indicate that the compounds in this series, including analogs of this compound, interact with ctDNA as groove binders. nih.gov Binding constants (K) for the interaction of these derivatives with ctDNA were estimated to be in the range of 1.05 × 105 to 5.14 × 106 M-1. nih.gov The percentage of hypochromism observed from UV-Vis titration was found to be between 10.64% and 19.28%. nih.gov These findings collectively suggest that these xylene-linked cholinesterase reactivators, including this compound analogs, are capable of binding to the grooves of DNA. nih.gov

Effects on Topoisomerase Enzyme Activity

Research has also explored the effects of the K106-K114 series of cholinesterase reactivators on the activity of topoisomerase enzymes. nih.gov DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing crucial roles in processes like replication, transcription, and recombination. science.org.geoaepublish.comebi.ac.uk There are two main types of topoisomerases, Type I and Type II, which differ in their mechanisms of action. science.org.geoaepublish.comebi.ac.ukwikipedia.org

Electrophoretic methods have demonstrated that the studied compounds, including this compound, influence the activity of both calf thymus Topoisomerase I (Topo I) and human Topoisomerase II (Topo II). nih.gov Specifically, the compounds were found to affect calf thymus Topo I activity at a concentration of 5 μM, with the exception of K107, K111, and this compound, which required higher concentrations to show effectiveness. nih.gov Regarding human Topo II, K110 partially inhibited its effects even at a concentration of 5 μM, while the effects of other compounds in the series on Topo II activity were also observed. nih.gov These results indicate that this compound and its analogs within this series can modulate the activity of topoisomerase enzymes.

Methodological Innovations and Future Research Directions for K114-based Approaches

Development and Characterization of Modified K114 Staining Protocols

Efforts have been made to optimize this compound staining protocols to improve the visualization and differentiation of protein aggregates in tissue samples. One approach involves modifying the this compound solution and staining procedure, for instance, by using Sudan Black as a modifier. rjpbr.compatsnap.comresearchgate.net This modification has shown promise in substantially improving the staining of amyloid plaques in both human and rodent brains, as well as neurofibrillary tangles in human brain tissue. rjpbr.comresearchgate.netbenthamscience.com

Studies have characterized the effectiveness of modified this compound methods through double labeling experiments with antibodies targeting specific amyloid-beta (Aβ) epitopes and phosphorylated tau. rjpbr.combenthamscience.com Results indicate significant colocalization of modified this compound staining with both amyloid plaques (stained with Aβ antibodies like MOAB-2) and neurofibrillary tangles (stained with hyperphosphorylated tau antibodies such as AT8, pTau, and TNT1). rjpbr.combenthamscience.com This suggests that modified this compound protocols can effectively label both types of amyloid pathology. Furthermore, modified methods have demonstrated rapid staining times, capable of labeling amyloid plaques in rat brains within 5 minutes and both plaques and tangles in human brains within 20 minutes. benthamscience.com These advancements highlight the potential of modified this compound protocols for faster and more effective histological analysis of amyloid deposits.

Exploitation of this compound's Complex Photophysical Properties for Advanced Detection and Differentiation

This compound exhibits complex photophysical properties that can be leveraged for advanced detection and differentiation of protein aggregates. nih.govbio-techne.comresearchgate.net Its fluorescence is notably enhanced and can be spectrally shifted upon binding to amyloid fibrils. medchemexpress.comnih.gov This binding-induced fluorescence is a key aspect of its utility as a probe. This compound's fluorescence is also pH-dependent, with different excitation and emission maxima observed at varying pH levels. rndsystems.combio-techne.comcaymanchem.comtocris.com For example, excitation/emission maxima are 370/450 nm at pH 8.5 and 395/520 nm at pH 10.5. rndsystems.combio-techne.comtocris.com

Beyond pH sensitivity, the photophysical behavior of amyloid-bound this compound is influenced by excitation power and exposure time. nih.govresearchgate.netacs.org High excitation power can lead to a permanent increase in fluorescence intensity and a spectral blue-shift, a phenomenon observed in various amyloid types, including silk fibers and amyloid deposits in AD brain sections. nih.govresearchgate.netacs.org These light-induced fluorescence changes are complex and depend on factors such as laser power, exposure time, pH, and the specific type of amyloid. nih.govresearchgate.netacs.org Exploiting these complex photophysical properties through techniques like spectral confocal microscopy allows for improved detection and differentiation of protein aggregates based on their unique spectral signatures and responses to light. nih.govresearchgate.net Quantitative analysis of intensity and spectral changes over time in response to laser exposure can provide further insights into the molecular nature of different amyloid assemblies. nih.gov

Integration of this compound-Based Techniques with Complementary Analytical Methods

Integrating this compound-based techniques with other analytical methods can provide a more comprehensive understanding of protein aggregation and its biological context. This compound staining is commonly used in conjunction with fluorescence microscopy and confocal microscopy for visualizing amyloid deposits in tissue sections. rndsystems.combio-techne.com

Combining this compound staining with immunohistochemistry, for instance, allows for the colocalization of amyloid aggregates with specific cellular markers or proteins involved in disease pathogenesis. As demonstrated in studies evaluating modified this compound protocols, double labeling with antibodies against Aβ and phosphorylated tau enables the differentiation and specific identification of plaques and tangles. rjpbr.combenthamscience.com

Furthermore, the complex photophysical properties of this compound make it suitable for integration with advanced imaging techniques such as spectral confocal microscopy. nih.govresearchgate.net This allows for the acquisition of spectral information at each pixel, enabling the differentiation of amyloid types based on their unique spectral signatures and responses to environmental factors like pH or excitation power. nih.govresearchgate.net

Integration with biochemical methods, such as Western blotting or ELISA, could involve using this compound or its derivatives to quantify amyloid load in tissue homogenates or biological fluids. Techniques that assess protein aggregation in vitro, such as Thioflavin T fluorescence assays, could also be complemented by this compound-based methods to provide orthogonal validation and more detailed characterization of the aggregation process. The integration of analytical methods is a broader theme in chemical analysis, aiming for harmonization and improved data quality, which is relevant to the rigorous application of this compound-based techniques in research. bio-qc.comwaters.comfao.org

Prospective Translational Research Paradigms Utilizing this compound in Preclinical Development

This compound holds significant potential in preclinical translational research, particularly in the study of neurodegenerative diseases characterized by protein aggregation. Its ability to bind and visualize amyloid fibrils makes it invaluable for evaluating the efficacy of potential therapeutic interventions aimed at preventing or clearing amyloid deposits.

In preclinical studies using animal models of AD, this compound has been utilized to detect amyloid plaques. researchgate.netcaymanchem.com Systemic administration of this compound in AD transgenic mouse models has shown its capability to cross the blood-brain barrier and colocalize with amyloid plaques. researchgate.net Importantly, studies have investigated the potential therapeutic effects of this compound itself, demonstrating its ability to inhibit Aβ aggregation in vitro and significantly reduce amyloid plaque deposits in the brains of living transgenic AD mice upon chronic oral administration. researchgate.net this compound treatment also appeared to inhibit plaque-associated astrocytic activation, suggesting potential anti-inflammatory properties. researchgate.net

Q & A

Q. What is the molecular mechanism of K114 in detecting amyloid fibrils, and how does its EC50 value inform experimental design?

this compound binds to amyloid fibrils via hydrophobic and electrostatic interactions, competing with Congo red for β-sheet-rich structures. Its EC50 of 20–30 nM ( ) suggests high sensitivity, enabling detection at low fibril concentrations. For in vitro assays, prepare this compound in a 1:1 DMSO/sodium bicarbonate buffer (pH 10.5) to maintain solubility and binding efficacy. Pre-incubate samples with 150 μM this compound for 30 minutes to ensure saturation before imaging .

Q. How can this compound staining protocols be optimized for co-labeling with antibodies targeting amyloid-β (Aβ) or phosphorylated Tau?

Perform this compound staining before immunolabeling to avoid formic acid treatment (used for epitope retrieval), which disrupts amyloid structures required for this compound binding. Use spectral imaging to distinguish this compound fluorescence (ex/em: 380/550 nm) from antibody fluorophores. For Tau co-labeling, validate specificity by comparing this compound signals with phospho-Tau antibodies (e.g., AT8, PHF1) in AD brain sections .

Q. What are the limitations of this compound in differentiating amyloid subtypes (e.g., Aβ vs. α-synuclein fibrils)?

this compound binds broadly to cross-β-sheet structures, necessitating orthogonal validation. Combine with sedimentation assays (e.g., ultracentrifugation at 100,000 × g for 1 hour) to quantify insoluble aggregates, or use in situ proteolytic digestion (e.g., proteinase K) to confirm fibril stability. For α-synuclein-specific detection, pair this compound with Thioflavin T (ThT) fluorometry, which shows distinct kinetic profiles for different amyloidogenic proteins .

Advanced Research Questions

Q. How do discrepancies arise between this compound fluorescence and ThT-based assays in quantifying fibril formation, and how can they be resolved?

ThT fluorescence is sensitive to fibril topology and solvent accessibility, while this compound binds irreversibly to mature fibrils. For example, V66S α-synuclein mutants show elevated this compound fluorescence but reduced ThT signals due to altered fibril packing (). Resolve contradictions using:

Q. What experimental strategies can validate this compound’s role in modulating HMGB1-TLR4 interactions in inflammatory pathways?

this compound (as residue Lys114 in HMGB1) stabilizes HMGB1-TLR4 binding via hydrogen bonding and electrostatic forces. To study this:

- MM/PBSA binding energy decomposition : Calculate residue-specific contributions (e.g., this compound provides −21.86 kJ/mol binding energy).

- Site-directed mutagenesis : Replace this compound with Ala to abolish TLR4 binding, as shown in HEK293T co-immunoprecipitation assays ( ).

- Cytokine profiling : Measure IL-6 and TNF-α secretion in macrophages treated with wild-type vs. K114A HMGB1 .

Q. How can this compound staining protocols be adapted for dynamic imaging of mitochondrial protein hyperacetylation in live cells?

In failing hearts, hyperacetylation at this compound in mitochondrial ETC complexes (e.g., NDUFS3) disrupts electron transport ( ). To track acetylation:

- Immunoprecipitation : Use anti-acetyllysine antibodies to enrich acetylated proteins from mitochondrial lysates.

- Live-cell imaging : Develop a this compound-derived probe conjugated to a cell-permeable fluorophore (e.g., TAMRA) and validate specificity via siRNA knockdown of acetyltransferases (e.g., GCN5L1) .

Methodological Considerations

Q. What controls are essential for ensuring this compound specificity in histopathological studies?

Include:

- Negative controls : Pre-treat tissue sections with 70% formic acid (5 minutes) to dissolve amyloid fibrils, followed by this compound staining to confirm signal loss.

- Competition assays : Co-incubate this compound with 10× molar excess of Congo red to block binding sites.

- Spectral unmixing : Use confocal microscopy with spectral detectors to isolate this compound fluorescence from autofluorescence in aged brain tissues .

Q. How can researchers address batch-to-batch variability in this compound-based assays?

- Quality control : Measure this compound’s extinction coefficient (ε₃₈₀ = 25,000 M⁻¹cm⁻¹) via UV-Vis spectroscopy to verify purity.

- Normalization : Express fluorescence data as a ratio to a co-stained internal standard (e.g., amyloid fibrils spiked into samples at known concentrations) .

Data Interpretation Guidelines

Q. How to analyze colocalization between this compound and phosphorylated Tau in AD brain sections?

Use Manders’ overlap coefficient (MOC) in ImageJ, thresholding signals to exclude background. For quantitative rigor:

Q. What statistical models are appropriate for comparing this compound fluorescence across treatment groups in longitudinal studies?

Apply mixed-effects models to account for repeated measures (e.g., amyloid load over time) and inter-animal variability. For non-normal data, use Friedman’s test with Dunn’s post hoc correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.